Spiro[3.3]heptan-2-amine hydrochloride
Overview
Description
Spiro[3.3]heptan-2-amine hydrochloride is an organic compound with the chemical formula C₇H₁₄ClN. It is a white crystalline powder that is soluble in water and stable at room temperature. This compound is known for its unique spirocyclic structure, which consists of two fused cyclopropane rings sharing a single carbon atom. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptan-2-amine hydrochloride typically involves the cyclization of methylenecyclopropanes (MCPs) in the presence of a catalyst. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of MCPs using a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of the spirocyclic skeleton under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the preparation of MCPs, cyclization under controlled conditions, and purification of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[3.3]heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticancer and antiviral treatments.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique spatial arrangements of functional groups, which can enhance binding affinity and selectivity for biological targets. For example, the compound can act as a bioisostere for benzene rings in drug molecules, potentially improving their pharmacokinetic properties and reducing toxicity .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]heptane: Another spirocyclic compound with a smaller ring size.
Spiro[4.4]nonane: A larger spirocyclic compound with different chemical properties.
Spiro[3.3]heptane-2-carboxylic acid: A carboxylic acid derivative of the spirocyclic structure.
Uniqueness
Spiro[3.3]heptan-2-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisostere for benzene rings makes it valuable in drug design and development .
Biological Activity
Spiro[3.3]heptan-2-amine hydrochloride is a unique compound characterized by its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 113.19 g/mol. Its spirocyclic structure allows for unique spatial arrangements of functional groups, enhancing its binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 113.19 g/mol |
Structure Type | Spirocyclic |
Solubility | Poorly soluble in water |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to act as a bioisostere for phenyl rings in drug molecules, potentially improving pharmacokinetic properties while reducing toxicity .
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Anticancer Activity : Studies have shown that derivatives of spiro[3.3]heptane can inhibit the Hedgehog signaling pathway, which is crucial in the development of certain cancers . For example, analogs replacing phenyl rings in FDA-approved anticancer drugs demonstrated significant activity against cancer cell lines.
- Antiviral Effects : The compound's structural features make it a candidate for antiviral drug development, particularly against viruses such as respiratory syncytial virus .
Case Studies
- Inhibition of Hedgehog Pathway : A study investigated the activity of spiro[3.3]heptane derivatives against the Hedgehog signaling pathway using NIH3T3 cell lines. The results showed that these compounds exhibited micromolar inhibition levels (IC50 values ranging from 0.24 µM to 0.48 µM), indicating their potential as therapeutic agents in oncology .
- Comparison with Established Drugs : Research comparing the biological activity of spiro[3.3]heptane analogs with established drugs like Vorinostat revealed that while the analogs had reduced metabolic stability, they retained significant inhibitory effects on cancer cell proliferation .
Table 2: Biological Activity Comparison
Compound | IC50 (µM) | Metabolic Stability (t1/2, min) |
---|---|---|
Sonidegib | 0.0015 | 93 |
Spiro Analog (trans-76) | 0.48 | 47 |
Spiro Analog (cis-76) | 0.24 | 11 |
Properties
IUPAC Name |
spiro[3.3]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-4-7(5-6)2-1-3-7;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHXOCHXRWKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-08-1 | |
Record name | Spiro[3.3]heptan-2-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminospiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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